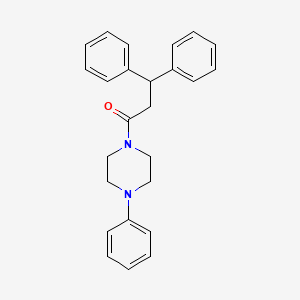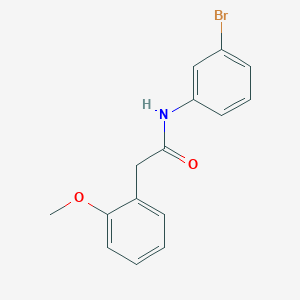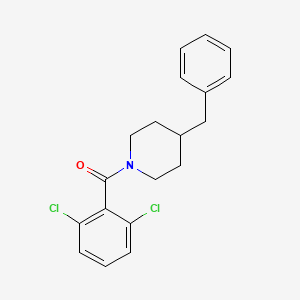![molecular formula C12H11N5O2S3 B11178920 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11178920.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is of significant interest due to its potential biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The initial step involves the reaction of hydrazinecarbothioamide with carbon disulfide to form the thiadiazole ring.
Introduction of the Amino Group: The thiadiazole ring is then treated with an amine to introduce the amino group at the 5-position.
Formation of the Acetamide Linkage: The final step involves the reaction of the thiadiazole derivative with 2-chloroacetyl chloride and 6-methoxy-1,3-benzothiazole to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and automated purification systems to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Studied for its potential as an enzyme inhibitor, particularly urease inhibitors.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, such as urease, inhibiting their activity.
Pathways Involved: The inhibition of urease leads to a decrease in the production of ammonia, which is essential for the survival of certain bacteria like Helicobacter pylori.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-trifluoromethylphenyl)acetamide
- (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(4-methoxyphenyl)ethenyl acetate
Uniqueness
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is unique due to its specific combination of the thiadiazole and benzothiazole rings, which confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C12H11N5O2S3 |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H11N5O2S3/c1-19-6-2-3-7-8(4-6)21-11(14-7)15-9(18)5-20-12-17-16-10(13)22-12/h2-4H,5H2,1H3,(H2,13,16)(H,14,15,18) |
InChI Key |
FNSOAGXPCPYPNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(S3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-methoxyphenyl)-8-(3-methoxypropyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11178841.png)
![6',6'-Dimethyl-5',6'-dihydrodispiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',2''-[1,3]dioxolan]-2'-one](/img/structure/B11178845.png)
![N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide](/img/structure/B11178852.png)
![3-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B11178861.png)
![2,4-dimethoxy-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11178872.png)

![N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B11178890.png)

![7-ethyl-1-(2-methoxyphenyl)-8-methyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11178901.png)


![1-(4-fluorophenyl)-7,8-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11178915.png)
![ethyl 2-methyl-4-(4-{[(4-nitrophenyl)carbonyl]oxy}phenyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11178923.png)
![6,8,8,9-tetramethyl-4-(3-methylbutyl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11178929.png)
